molecular formula C16H16N4O4 B14924554 N2-(o-Tolyl)glycine N'-(5-nitrosalicylidene)hydrazide

N2-(o-Tolyl)glycine N'-(5-nitrosalicylidene)hydrazide

Cat. No.: B14924554
M. Wt: 328.32 g/mol
InChI Key: IBNSRKZGGRXTEX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide is an organic compound with the molecular formula C16H16N4O4 It is a derivative of glycine and hydrazide, featuring a nitrosalicylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide typically involves the condensation reaction between N2-(o-Tolyl)glycine and 5-nitrosalicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitrosalicylidene moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide
  • N2-(o-Tolyl)glycine N’-(5-chlorosalicylidene)hydrazide
  • N2-(o-Tolyl)glycine N’-(5-bromosalicylidene)hydrazide

Uniqueness

N2-(o-Tolyl)glycine N’-(5-nitrosalicylidene)hydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H16N4O4/c1-11-4-2-3-5-14(11)17-10-16(22)19-18-9-12-8-13(20(23)24)6-7-15(12)21/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

IBNSRKZGGRXTEX-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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